molecular formula C12H10O4 B2957295 6-Methylchromone-2-carboxylic acid CAS No. 5006-44-0

6-Methylchromone-2-carboxylic acid

Cat. No.: B2957295
CAS No.: 5006-44-0
M. Wt: 218.208
InChI Key: SQNCAMKGCRBIJA-UHFFFAOYSA-N
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Description

6-Methylchromone-2-carboxylic acid is a chromone derivative. Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred to as 1,4-benzapyranes or γ-benzopyrones .


Synthesis Analysis

The energies of combustion of this compound were determined using an isoperibolic micro-combustion calorimeter . The calorimeter used in the present work has been assembled, calibrated, and tested in the laboratory with the desired results .


Molecular Structure Analysis

The molecular formula of this compound is C11H8O4, and its molecular weight is 204.18 .


Physical and Chemical Properties Analysis

This compound is a solid compound .

Scientific Research Applications

Imaging Applications in Prostate Cancer

A study focused on the impact of 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid (18F-DCFPyL) PET-CT imaging on staging and treatment recommendations for prostate cancer. This research demonstrated how the incorporation of 18F-DCFPyL PET-CT could substantially affect staging and treatment recommendations, underlining its significance in improving prostate cancer management (Parikh et al., 2020).

Antifibrinolytic Activity

Research into amino methyl cyclohexane carboxylic acid (AMCA) explored its potent antifibrinolytic effects. This compound, particularly its active isomer AMCA, was found to be a powerful inhibitor of plasminogen activation, demonstrating significant antifibrinolytic properties that could halt bleeding caused by general or local fibrinolysis. Such findings suggest AMCA's potential therapeutic application in managing bleeding disorders (Andersson et al., 2009).

Environmental and Health Monitoring

A study on environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) revealed its widespread use and the potential for human exposure. The research highlighted the importance of monitoring DINCH metabolites in human urine as biomarkers for assessing environmental exposure levels, emphasizing the need for continued surveillance and assessment of such compounds' health implications (Silva et al., 2013).

Safety and Hazards

6-Methylchromone-2-carboxylic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers The standard molar enthalpies of formation of chromone-3-carboxylic acid, this compound, and 6-methyl-4-chromanone were determined by micro-combustion calorimetry .

Properties

IUPAC Name

6-methyl-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)8(12)5-10(15-9)11(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIDLZFIIVDZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5006-44-0
Record name 6-Methylchromone-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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